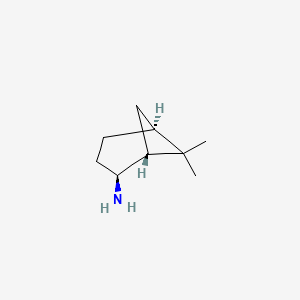
EINECS 264-411-9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 264-411-9 is a bicyclic amine compound characterized by its unique structural features
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 264-411-9 typically involves multiple steps, starting from readily available precursors. Common synthetic routes may include:
Cyclization Reactions: Formation of the bicyclic structure through intramolecular cyclization.
Amine Introduction: Introduction of the amine group via reductive amination or other suitable methods.
Functional Group Modifications: Adjustments to the functional groups to achieve the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification Techniques: Employing techniques such as crystallization, distillation, or chromatography for purification.
化学反应分析
Types of Reactions
EINECS 264-411-9 can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or other oxidized forms.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, EINECS 264-411-9 can be used as a building block for synthesizing more complex molecules.
Biology
In biology, this compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine
In medicine, it could be explored for its potential therapeutic effects, such as acting as a drug candidate for certain diseases.
Industry
In industry, it may be used in the production of materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of EINECS 264-411-9 would involve its interaction with molecular targets such as enzymes, receptors, or other proteins. The pathways involved would depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
Similar compounds may include other bicyclic amines or structurally related molecules. Examples could be:
Bicyclo(3.1.1)heptane derivatives: Compounds with similar bicyclic structures.
Dimethylbicyclo compounds: Compounds with similar dimethyl substitutions.
Uniqueness
The uniqueness of EINECS 264-411-9 lies in its specific stereochemistry and functional groups, which may confer unique chemical and biological properties.
属性
CAS 编号 |
63682-97-3 |
|---|---|
分子式 |
C9H17N |
分子量 |
139.24 g/mol |
IUPAC 名称 |
(1R,2S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-amine |
InChI |
InChI=1S/C9H17N/c1-9(2)6-3-4-8(10)7(9)5-6/h6-8H,3-5,10H2,1-2H3/t6-,7-,8-/m0/s1 |
InChI 键 |
VFQYFRUGGATHGJ-FXQIFTODSA-N |
手性 SMILES |
CC1([C@H]2CC[C@@H]([C@@H]1C2)N)C |
SMILES |
CC1(C2CCC(C1C2)N)C |
规范 SMILES |
CC1(C2CCC(C1C2)N)C |
| 63682-97-3 | |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


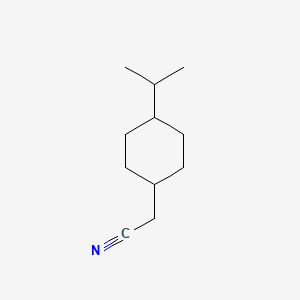
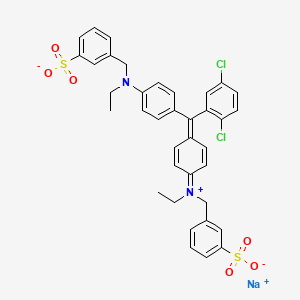
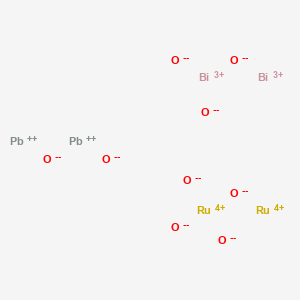

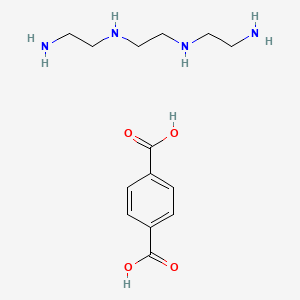

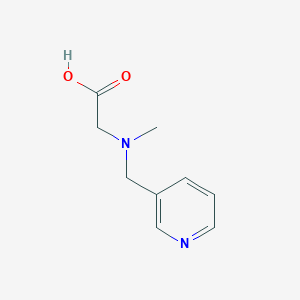
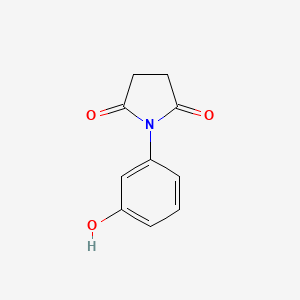
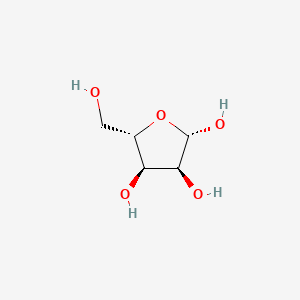
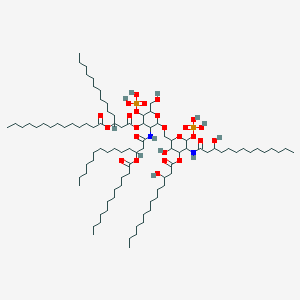
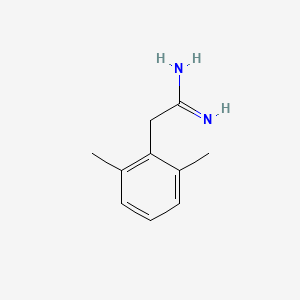
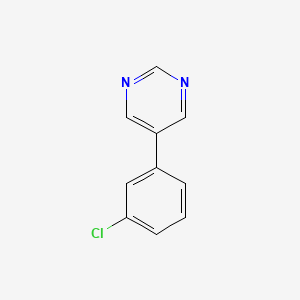
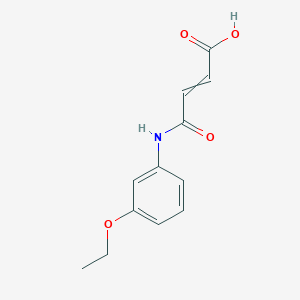
![N-[3-(2,6-dimethylmorpholin-4-yl)-3-oxo-propyl]-N-(3-morpholin-4-ylpropyl)pyrazine-2-carboxamide](/img/structure/B1623456.png)
